1-(2-Fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a fluorophenyl group, a pyridazinyl moiety, and a urea linkage, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea typically involves multi-step organic synthesis. One common route includes:
Formation of the Fluorophenyl Intermediate: Starting with 2-fluoroaniline, the compound undergoes nitration, reduction, and subsequent protection of the amine group.
Pyridazinyl Intermediate Synthesis: The pyridazinyl moiety is synthesized through cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones.
Coupling Reactions: The fluorophenyl and pyridazinyl intermediates are coupled using reagents like carbodiimides to form the urea linkage under controlled conditions.
Industrial Production Methods: Industrial-scale production may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It may exhibit activities such as enzyme inhibition or receptor modulation.
Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving its molecular targets.
Material Science: The unique structural properties of the compound make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to downstream effects on cellular pathways, influencing biological processes.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-(2-((6-(aminopyridazin-3-yl)amino)ethyl)urea): Lacks the 4-methylpyridin-2-yl group, potentially altering its biological activity.
1-(2-Chlorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea: Substitution of fluorine with chlorine may affect its reactivity and interaction with biological targets.
Uniqueness: The presence of the 4-methylpyridin-2-yl group and the fluorophenyl moiety in 1-(2-Fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea contributes to its unique chemical and biological properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O/c1-13-8-9-21-18(12-13)25-17-7-6-16(26-27-17)22-10-11-23-19(28)24-15-5-3-2-4-14(15)20/h2-9,12H,10-11H2,1H3,(H,22,26)(H,21,25,27)(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMWOCWTNDJAJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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